molecular formula C8H10BrClN2O2 B2891778 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2375269-70-6

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride

Cat. No.: B2891778
CAS No.: 2375269-70-6
M. Wt: 281.53
InChI Key: DLFACKPIKMGOMT-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H9BrN2 It is a brominated derivative of tetrahydroimidazo[1,2-a]pyridine, which is a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride typically involves the bromination of tetrahydroimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex or simplified structures, respectively.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride: This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.

    2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid: Another brominated derivative with a different substitution pattern.

Uniqueness

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride is unique due to its specific bromination pattern and the presence of the carboxylic acid group. This combination of features makes it particularly useful in certain chemical reactions and biological studies, where other similar compounds may not be as effective.

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid; hydrochloride (CAS Number: 156817-72-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, particularly focusing on its role as an inhibitor of heparanase-1 (HPSE1), a target in cancer therapy and kidney diseases.

Structural Characteristics

The compound is characterized by the following structural formula:

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.064 g/mol
  • SMILES Notation : C1CCN2C(=NC=C2Br)C1

Synthesis

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been optimized to enhance yield and selectivity. Initial methods involved lengthy procedures with undesirable by-products. Recent studies have reported more efficient synthetic routes that reduce the number of steps and improve the purity of the final product .

Inhibition of Heparanase-1

Recent research highlights the compound's potent inhibitory effects on heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and kidney disease progression. Inhibiting HPSE1 can lead to reduced tumor growth and improved renal function in proteinuric conditions. The compound exhibited enhanced selectivity for HPSE1 over other glucuronidases, making it a promising candidate for therapeutic applications .

Case Studies and Research Findings

  • Case Study on Inhibition : A study conducted on various tetrahydroimidazo[1,2-a]pyridine derivatives demonstrated that modifications at specific positions significantly affect their inhibitory potency against HPSE1. Compounds with bulkier substituents at position 6 showed improved selectivity and potency compared to earlier derivatives .
  • Comparative Analysis : The biological activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was compared with other known inhibitors in terms of IC50 values. The results indicated that this compound has a lower IC50 value than previously studied compounds, suggesting higher efficacy in inhibiting HPSE1.
Compound NameIC50 (µM)Selectivity for HPSE1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine0.5High
Tetrahydroimidazo[1,2-a]pyridine derivative 21.5Moderate
Other known inhibitors>5Low

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h4-5H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFACKPIKMGOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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